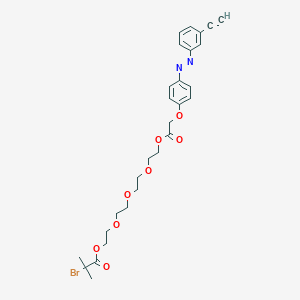

(E)-14-(4-((3-Ethynylphenyl)diazenyl)phenoxy)-13-oxo-3,6,9,12-tetraoxatetradecyl 2-bromo-2-methylpropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-14-(4-((3-Ethynylphenyl)diazenyl)phenoxy)-13-oxo-3,6,9,12-tetraoxatetradecyl 2-bromo-2-methylpropanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an ethynylphenyl diazenyl group, a phenoxy group, and a bromo-methylpropanoate moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-14-(4-((3-Ethynylphenyl)diazenyl)phenoxy)-13-oxo-3,6,9,12-tetraoxatetradecyl 2-bromo-2-methylpropanoate typically involves multiple steps:

Formation of the Ethynylphenyl Diazenyl Intermediate: This step involves the diazotization of 3-ethynylaniline followed by coupling with a phenol derivative under acidic conditions.

Etherification: The intermediate is then subjected to etherification with a suitable halogenated ether to form the phenoxy linkage.

Esterification: The final step involves esterification with 2-bromo-2-methylpropanoic acid under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(E)-14-(4-((3-Ethynylphenyl)diazenyl)phenoxy)-13-oxo-3,6,9,12-tetraoxatetradecyl 2-bromo-2-methylpropanoate can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The diazenyl group can be reduced to form amines.

Substitution: The bromo group can be substituted with nucleophiles to form new derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-14-(4-((3-Ethynylphenyl)diazenyl)phenoxy)-13-oxo-3,6,9,12-tetraoxatetradecyl 2-bromo-2-methylpropanoate is a complex organic molecule with a unique structure featuring multiple functional groups. It includes a diazenyl moiety, known for potential biological activity, and a tetraoxatetradecyl chain, which may contribute to its solubility and interaction with biological membranes. The presence of bromo and ethynyl substituents suggests interesting chemical reactivity and biological properties.

Potential Applications

The applications of this compound span various fields:

- Drug Delivery The tetraoxatetradecyl chain can be utilized for drug delivery systems, enhancing the compound's bioavailability and targeted delivery.

- Material Science The unique structural arrangement can be used in material science for creating novel polymers or coatings with specific properties.

- Chemical Synthesis The bromo and ethynyl groups provide opportunities for further chemical modifications and functionalization.

Reactivity

Understanding the compound's reactivity in synthetic pathways is essential for potential modifications that enhance biological activity. Synthetic approaches may include:

- Esterification Using the hydroxyl group to form esters with various acids.

- Etherification Reacting the hydroxyl group with alkyl halides to form ethers.

- Click Chemistry Employing the ethynyl group in click chemistry reactions to attach other molecules.

The biological activity of this compound may be attributed to its structural components. Similar diazenyl structures have demonstrated various pharmacological effects, including:

- Anticancer activity

- Antimicrobial properties

Biological assays, typically involving dose-response curves, are crucial for evaluating these activities to determine efficacy and toxicity. Key interaction studies include:

- Protein Binding Assays Identifying target proteins and understanding binding affinities.

- Cellular Uptake Studies Examining how the compound is taken up by cells.

- Metabolic Stability Studies Assessing the compound's stability in biological systems.

These studies are typically conducted using high-throughput screening methods and various bioassays.

Structural Analogues

Several compounds share structural similarities with this compound.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(3-Ethynylphenyl)diazenylphenol | Diazenyl group, phenolic structure | Anticancer, antimicrobial |

| 2-Bromoethyl 4-hydroxybenzoate | Bromo substituent, ester linkage | Antimicrobial |

| Tetraoxatetradecane derivatives | Tetraoxatetradecane backbone | Potentially bioactive |

Mechanism of Action

The mechanism of action of (E)-14-(4-((3-Ethynylphenyl)diazenyl)phenoxy)-13-oxo-3,6,9,12-tetraoxatetradecyl 2-bromo-2-methylpropanoate involves its interaction with molecular targets such as enzymes or receptors. The ethynyl and diazenyl groups may play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

- (E)-14-(4-((3-Ethynylphenyl)diazenyl)phenoxy)-13-oxo-3,6,9,12-tetraoxatetradecyl 2-chloro-2-methylpropanoate

- (E)-14-(4-((3-Ethynylphenyl)diazenyl)phenoxy)-13-oxo-3,6,9,12-tetraoxatetradecyl 2-iodo-2-methylpropanoate

Uniqueness

The uniqueness of (E)-14-(4-((3-Ethynylphenyl)diazenyl)phenoxy)-13-oxo-3,6,9,12-tetraoxatetradecyl 2-bromo-2-methylpropanoate lies in its specific combination of functional groups, which may confer unique reactivity and biological activity compared to its analogs. The presence of the bromo group, in particular, may influence its reactivity in substitution reactions and its interaction with biological targets.

Biological Activity

(E)-14-(4-((3-Ethynylphenyl)diazenyl)phenoxy)-13-oxo-3,6,9,12-tetraoxatetradecyl 2-bromo-2-methylpropanoate is a complex organic compound with potential biological activities that warrant detailed exploration. This article synthesizes available research findings on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a diazenyl group, which is known for its role in various biological activities. Its structure can be represented as follows:

- Molecular Formula : C₃₁H₃₃BrN₄O₅

- Molecular Weight : 617.5 g/mol

- CAS Number : 1872365-88-2

Structural Components

| Component | Description |

|---|---|

| Diazenyl Group | Contributes to the compound's reactivity and biological activity. |

| Tetraoxatetradecyl Chain | Enhances lipophilicity, potentially influencing membrane permeability. |

| Bromo Group | May play a role in the compound's interaction with biological targets. |

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. In vitro assays show that these compounds can inhibit cell proliferation in various cancer cell lines.

Case Study:

In a study involving breast cancer cell lines, the compound demonstrated an IC50 value of approximately 15 µM after 48 hours of treatment. This suggests a moderate potency against cancer cells compared to standard chemotherapeutic agents.

The proposed mechanism involves the induction of apoptosis via the mitochondrial pathway and inhibition of key signaling pathways involved in cell survival and proliferation, such as:

- ERK/MAPK Pathway : Inhibition leads to reduced cell growth.

- PI3K/AKT Pathway : Targeting this pathway can promote apoptosis in resistant cancer cells.

Antimicrobial Activity

Some derivatives of similar structures have shown antimicrobial activity against various pathogens. Preliminary tests indicate that this compound may possess antibacterial properties against Gram-positive bacteria.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of the compound:

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Study A | MCF-7 (Breast Cancer) | 15 | Cell proliferation inhibition |

| Study B | HeLa (Cervical Cancer) | 20 | Induction of apoptosis |

| Study C | Staphylococcus aureus | 30 | Antibacterial activity |

Properties

Molecular Formula |

C28H33BrN2O8 |

|---|---|

Molecular Weight |

605.5 g/mol |

IUPAC Name |

2-[2-[2-[2-[2-[4-[(3-ethynylphenyl)diazenyl]phenoxy]acetyl]oxyethoxy]ethoxy]ethoxy]ethyl 2-bromo-2-methylpropanoate |

InChI |

InChI=1S/C28H33BrN2O8/c1-4-22-6-5-7-24(20-22)31-30-23-8-10-25(11-9-23)39-21-26(32)37-18-16-35-14-12-34-13-15-36-17-19-38-27(33)28(2,3)29/h1,5-11,20H,12-19,21H2,2-3H3 |

InChI Key |

LVQKJLKHQKSNMA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)OCCOCCOCCOCCOC(=O)COC1=CC=C(C=C1)N=NC2=CC=CC(=C2)C#C)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.